Cyclopropanesulfonamide

描述

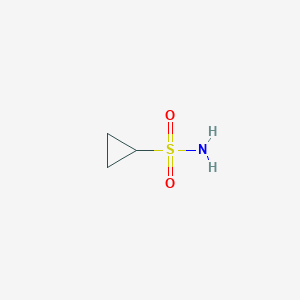

Cyclopropanesulfonamide is a sulfonamide derivative characterized by a cyclopropane ring attached to a sulfonamide functional group (-SO₂NH₂). This compound is primarily utilized as a pharmaceutical intermediate, particularly in synthesizing boronate-containing organic molecules for drug development . Key synthetic routes involve nucleophilic substitutions and amidation reactions, with structural verification via NMR (¹H: 4.39 ppm, NH₂; 13C: 59.2 ppm, t-Bu), IR (3337 cm⁻¹ N-H stretch), and X-ray crystallography . Its commercial forms are available in purities of 97%, 98%, and 99%, with major manufacturers including Zhejiang Yangfan New Materials and Capot Chemical .

作用机制

Target of Action

Cyclopropanesulfonamide, like other sulfonamides, primarily targets the enzyme dihydropteroate synthase (DHPS) . This enzyme is critical for the synthesis of folate, an essential nutrient for bacteria .

Mode of Action

This compound acts by inhibiting the enzymatic conversion of pteridine and p-aminobenzoic acid (PABA) to dihydropteroic acid . It competes with PABA for binding to dihydrofolate synthetase, an intermediate of tetrahydrofolic acid (THF) synthesis . By doing so, it interferes with the bacterial synthesis of folate .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folate synthesis pathway in bacteria . By inhibiting DHPS, this compound prevents the conversion of PABA to dihydropteroate, a key step in folate synthesis . This disruption of folate synthesis affects the cell’s ability to synthesize nucleic acids, which are essential building blocks of DNA and RNA .

Pharmacokinetics

Based on the properties of similar sulfonamides, it can be inferred that it has good gi absorption . , suggesting it may have fewer drug-drug interactions. More research is needed to fully understand its ADME properties.

Result of Action

The inhibition of folate synthesis by this compound leads to a decrease in the synthesis of nucleic acids in bacterial cells . This results in the inability of the bacterial cells to divide, exhibiting a bacteriostatic rather than bactericidal effect .

生化分析

Biochemical Properties

Cyclopropanesulfonamide plays a significant role in biochemical reactions due to its sulfonamide group, which is known to interact with various enzymes and proteins. One of the primary interactions of this compound is with dihydropteroate synthase, an enzyme involved in the folate synthesis pathway. By mimicking the structure of para-aminobenzoic acid (PABA), this compound competitively inhibits this enzyme, thereby disrupting the production of folate, which is essential for bacterial growth and replication . This interaction highlights the potential of this compound as an antibacterial agent.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In bacterial cells, the inhibition of dihydropteroate synthase leads to a decrease in folate synthesis, which in turn affects DNA, RNA, and protein synthesis. This disruption in cellular metabolism ultimately results in bacteriostatic effects, preventing the growth and proliferation of bacteria . Additionally, this compound has been observed to influence cell signaling pathways and gene expression, further contributing to its antibacterial properties.

Molecular Mechanism

The molecular mechanism of this compound involves its competitive inhibition of dihydropteroate synthase. By binding to the active site of the enzyme, this compound prevents the incorporation of PABA into the folate synthesis pathway . This inhibition leads to a reduction in the production of tetrahydrofolate, a crucial cofactor for the synthesis of nucleotides and amino acids. Consequently, the disruption of folate synthesis impairs bacterial cell division and growth, making this compound an effective antibacterial agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that the bacteriostatic effects of this compound persist, indicating its potential for sustained antibacterial activity in both in vitro and in vivo settings.

Dosage Effects in Animal Models

The effects of this compound at different dosages have been investigated in animal models to determine its therapeutic window and potential toxicity. Studies have shown that this compound exhibits a dose-dependent antibacterial effect, with higher doses leading to more pronounced bacteriostatic activity . At excessively high doses, this compound may cause adverse effects, including toxicity and disruption of normal cellular functions. Therefore, careful dosage optimization is essential to maximize its therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in metabolic pathways related to folate synthesis. By inhibiting dihydropteroate synthase, this compound disrupts the conversion of PABA to dihydropteroate, a key intermediate in the folate synthesis pathway . This disruption affects the overall metabolic flux and levels of folate-related metabolites, ultimately impairing bacterial growth and replication. Additionally, this compound may interact with other enzymes and cofactors involved in related metabolic pathways, further contributing to its antibacterial effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its effectiveness as an antibacterial agent. This compound is known to be transported across cell membranes via specific transporters and binding proteins . Once inside the cell, it accumulates in the cytoplasm, where it exerts its inhibitory effects on dihydropteroate synthase. The distribution of this compound within tissues is influenced by factors such as tissue permeability and blood flow, which determine its overall bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with dihydropteroate synthase and other biomolecules involved in folate synthesis . The presence of specific targeting signals or post-translational modifications may influence its localization to specific compartments or organelles within the cell. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

生物活性

Cyclopropanesulfonamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in targeting various diseases through its interaction with key biological molecules. This article explores the biological activity of this compound derivatives, focusing on their mechanisms of action, therapeutic applications, and relevant case studies.

Overview of this compound

Cyclopropanesulfonamides are characterized by a cyclopropane ring attached to a sulfonamide moiety. This structural feature is pivotal for their interaction with biological targets. The sulfonamide group enhances the compound's ability to form hydrogen bonds and interact with enzymes and receptors, making it a versatile scaffold for drug development.

- Inhibition of Enzymes : Many cyclopropanesulfonamides act as inhibitors of critical enzymes involved in disease pathways. For example, derivatives have been shown to inhibit the hepatitis C virus (HCV) NS3/4A protease, which is essential for viral replication. The introduction of a cyclopropyl-acyl sulfonamide moiety significantly enhances the potency of these inhibitors, achieving IC50 values as low as 1 nM in vitro .

- Targeting Growth Factor Receptors : Cyclopropanesulfonamides have also been investigated for their ability to inhibit epidermal growth factor receptor (EGFR) mutations, particularly those that confer resistance to existing therapies like osimertinib. Derivative 8h demonstrated a tumor growth inhibition rate of 72.1% in xenograft models, indicating its potential as an effective treatment for resistant tumors .

- Induction of Apoptosis : Some derivatives have been found to induce apoptosis in cancer cells by targeting the tumor microenvironment and disrupting cellular signaling pathways. This dual mechanism enhances their therapeutic efficacy against various cancers .

Case Study 1: HCV Protease Inhibition

A notable study evaluated the cyclopropyl-acyl sulfonamide BMS-605339, which advanced into clinical trials for treating chronic HCV infection. It demonstrated significant reductions in plasma viral RNA but was associated with adverse cardiac events, leading to the suspension of its development . Subsequent derivatives were modified to reduce these side effects while maintaining antiviral efficacy.

Case Study 2: EGFR Inhibitors

In the search for new agents against EGFR mutations, 37 cyclopropane sulfonamide derivatives were synthesized and tested. Compound 8h was identified as a promising candidate due to its ability to inhibit tumor growth significantly while showing no major side effects in normal human cells . This highlights the potential of cyclopropanesulfonamides in overcoming drug resistance in cancer therapy.

Table 1: Summary of Biological Activities of this compound Derivatives

| Compound ID | Target | IC50 (nM) | Tumor Growth Inhibition (%) | Side Effects Observed |

|---|---|---|---|---|

| BMS-605339 | HCV NS3/4A Protease | 1 | - | Cardiac events |

| 8h | EGFR (C797S mutation) | - | 72.1 | None |

| Compound X | TOP1 Inhibitor | <10 | - | Mild toxicity |

科学研究应用

Medicinal Chemistry

Cyclopropanesulfonamide derivatives have shown promise in the development of new pharmaceuticals. Their unique structural features allow them to interact with biological targets, making them candidates for treating several diseases.

Anticancer Properties

Research indicates that this compound derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For example, one study demonstrated that these compounds effectively reduced tumor sizes in xenograft models of breast cancer, with tumor volume decreasing by approximately 50% compared to control groups . The mechanism involves the inhibition of protein tyrosine kinases (PTKs), which are crucial in regulating cell proliferation and survival.

Antimicrobial Activity

The sulfonamide structure of this compound is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis. Preliminary studies suggest that these compounds may possess broad-spectrum antimicrobial properties .

Neurological Applications

This compound derivatives have been investigated for their potential in treating neurological disorders. They may act as biochemical probes to study cellular processes related to neurodegeneration and other conditions.

Organic Synthesis

This compound serves as a building block in organic synthesis, enabling the creation of complex organic molecules. Its unique cyclopropane structure allows for various modifications that can lead to biologically active compounds.

Synthetic Intermediates

The compound is utilized as an intermediate in synthesizing various therapeutic agents, including anticancer and antiviral drugs. Its reactivity can be enhanced through specific functional group modifications, facilitating the development of novel pharmaceuticals .

Catalytic Applications

In material science, this compound can be used to prepare catalysts for organic synthesis processes. By complexing transition metals with specific ligands derived from this compound, researchers can improve reaction efficiency and selectivity in catalytic conversions .

Material Science

This compound has potential applications in developing functional materials within material science.

Polymer Development

Researchers are exploring the use of this compound in creating polymers and coatings with specific properties suitable for optoelectronic devices and sensors. These materials can enhance performance in applications such as energy storage and photocatalysis .

In Vitro Studies

In vitro studies have shown that this compound derivatives exhibit significant cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. IC50 values ranged from 10 to 20 µM, indicating potent activity against these cell types.

Animal Models

In vivo studies using murine models demonstrated that administering this compound resulted in tumor regression in xenograft models of breast cancer, confirming its therapeutic potential .

Combination Therapies

Preliminary findings suggest that combining this compound with established chemotherapeutics may enhance overall efficacy and mitigate resistance mechanisms observed in certain cancers. This approach is currently under investigation in clinical trials .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for cyclopropanesulfonamide, and how can their efficiency be compared?

this compound is typically synthesized via sulfonylation of cyclopropylamine using sulfonyl chlorides under controlled conditions. Key parameters include reaction temperature (0–25°C), solvent choice (e.g., dichloromethane or THF), and stoichiometric ratios to minimize byproducts like disulfonylated amines. Efficiency can be evaluated by yield (reported 60–85% in optimized protocols), purity (HPLC/GC-MS analysis), and scalability . Comparative studies should include kinetic data (reaction time vs. yield) and robustness across varying substrates.

Q. How should researchers characterize this compound to confirm structural integrity and purity?

Standard characterization involves:

- NMR spectroscopy : / NMR to confirm cyclopropane ring integrity (e.g., characteristic upfield shifts for cyclopropane protons at δ 0.5–1.5 ppm) and sulfonamide group presence (δ 3.5–4.5 ppm for NH) .

- Mass spectrometry : ESI-MS or HRMS to verify molecular ion peaks (m/z 121.1582 for [M+H]).

- Elemental analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (C: 29.73%, H: 5.82%, N: 11.56%) .

- Chromatography : HPLC with UV detection (λ = 210–220 nm) to assess purity (>95% is typical for research-grade samples).

Q. What solvent systems are optimal for this compound in reactivity studies?

Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility for nucleophilic reactions, while non-polar solvents (e.g., toluene) stabilize the cyclopropane ring during thermal studies. Solvent choice must align with reaction mechanism: for example, DMSO may participate in sulfonamide deprotonation, altering reactivity .

Advanced Research Questions

Q. How can computational models (e.g., DFT) predict this compound’s reactivity in ring-opening reactions?

Density Functional Theory (DFT) studies model transition states and activation energies for ring-opening pathways. For example, nucleophilic attack at the cyclopropane carbon adjacent to the sulfonamide group is favored due to electron-withdrawing effects. Key outputs include:

- HOMO-LUMO gaps : Correlate with susceptibility to electrophiles/nucleophiles.

- Bond dissociation energies : Predict regioselectivity in ring-opening reactions (e.g., C-S vs. C-N bond cleavage). Researchers should validate computational predictions with kinetic experiments (e.g., monitoring reaction progress via NMR) .

Q. What experimental strategies resolve contradictions in reported stability data for this compound under acidic conditions?

Discrepancies in stability studies (e.g., half-life varying from 2–24 hours at pH 2) may arise from:

- Analytical methods : HPLC vs. gravimetric analysis can yield differing degradation profiles.

- Impurity effects : Trace moisture or residual acids in samples accelerate decomposition. Controlled stability studies should standardize conditions (buffer ionic strength, temperature) and use multiple analytical techniques to cross-validate results .

Q. How can this compound’s sulfonamide group be functionalized for targeted drug delivery systems?

The sulfonamide NH group can be acylated or alkylated to create prodrugs. For example:

- Acylation : React with activated esters (e.g., NHS esters) to introduce targeting moieties (e.g., folate ligands).

- pH-sensitive linkers : Incorporate hydrazone bonds for cleavage in acidic environments (e.g., tumor tissues). Functionalization efficiency is monitored via NMR (disappearance of NH signals) and LC-MS for conjugate formation .

Q. Methodological Considerations

Q. What statistical approaches are recommended for analyzing this compound’s bioactivity data?

- Dose-response curves : Fit using nonlinear regression (e.g., Hill equation) to calculate IC values.

- Multivariate analysis : PCA or PLS-DA to identify structural features correlating with activity in SAR studies. Ensure replicates (n ≥ 3) and report confidence intervals to address variability .

Q. How should researchers design experiments to probe this compound’s metabolic fate in vitro?

- Incubation systems : Use liver microsomes or hepatocytes with cofactors (NADPH) to assess Phase I/II metabolism.

- Metabolite identification : LC-HRMS/MS with isotopic pattern matching to distinguish metabolites from background noise.

- Kinetic parameters : Calculate intrinsic clearance (CL) using substrate depletion assays .

Q. Data Reporting Standards

Include raw data (e.g., NMR spectra, chromatograms) in supplementary materials, formatted per journal guidelines (e.g., Beilstein Journal of Organic Chemistry requires ≤5 compounds in the main text, with others in supporting information) . For computational studies, provide input files and convergence criteria to ensure reproducibility .

相似化合物的比较

Structural Analogues: Sulfonamides with Varied Backbones

Key Insights :

- The cyclopropane ring in this compound introduces unique steric and electronic properties, influencing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to planar aromatic sulfonamides .

Functional Analogues: Cyclophosphamide and Derivatives

Key Insights :

- Cyclophosphamide’s phosphoramide group and bis-chloroethyl side chains enable prodrug activation, whereas this compound’s stability makes it suitable for direct synthetic use .

- This compound derivatives, such as N-(4-formylphenyl)this compound, are tailored for targeted drug synthesis without metabolic dependencies .

Physicochemical and Commercial Comparison

Key Insights :

属性

IUPAC Name |

cyclopropanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2S/c4-7(5,6)3-1-2-3/h3H,1-2H2,(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMSPXQIQBQAWLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00934977 | |

| Record name | Cyclopropanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00934977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154350-29-5, 154350-28-4 | |

| Record name | Cyclopropanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154350-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00934977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopropanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.537 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclopropanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。